Methyl 4-acetyl-3-nitrobenzoate
Overview
Description
“Methyl 4-acetyl-3-nitrobenzoate” is a chemical compound with the molecular formula C10H9NO5 . It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of similar compounds, such as methyl 3-nitrobenzoate, involves a multi-step process. The first step involves the nitration of benzoic acid to produce m-nitrobenzoic acid via electrophilic aromatic substitution . The final step is a Fischer Esterification to produce methyl m-nitrobenzoate .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various methods. For instance, a new brucinium 4-methyl-3-nitrobenzoate 0.5 hydrate (B4M3NB0.5H) NLO single crystal was harvested from a saturated solution by the solvent evaporation method . The crystal system and symmetric type of B4M3NB0.5H compound were analyzed by structure analysis .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight of 223.19 . It is a solid at room temperature .Scientific Research Applications
Solubility Determination and Thermodynamics Modeling
Studies have explored the solubility of closely related compounds such as 3-methyl-4-nitrobenzoic acid in various organic solvents. These investigations not only provide solubility data but also employ thermodynamic models to understand the dissolution behavior, which is crucial for optimizing purification processes. The solubility data, combined with thermodynamic models, can predict the behavior of substances like Methyl 4-acetyl-3-nitrobenzoate in similar contexts, contributing to the field of solvent selection and process optimization in chemical synthesis and manufacturing (Wu et al., 2016).
Abraham Model Solute Descriptors
The Abraham solute descriptor model is pivotal in predicting solubility and has been utilized for compounds similar to this compound. By determining these descriptors, researchers can predict the solubility of such compounds in various solvents, aiding in the design of chemical processes and the understanding of molecular interactions in different media (Acree et al., 2017).
Applications in Synthesis and Material Science
Synthesis Optimization
The synthesis routes of nitrobenzoic acid derivatives, closely related to this compound, have been studied extensively. Innovations in synthesis methods, such as the use of different catalysts or solvent systems, can enhance yield, reduce production costs, and improve the quality of the final product. These studies contribute to the field by providing more efficient and sustainable pathways for synthesizing complex organic compounds (Cai & Shui, 2005).
Crystallography and Molecular Structure
Investigations into the crystal structures of nitrobenzoic acid derivatives offer insights into molecular interactions, such as hydrogen bonding patterns. Understanding these structural details is crucial for applications in material science, where the molecular arrangement can influence material properties. These insights are beneficial in designing materials with specific properties for applications in various industries (Portilla et al., 2007).
Mechanism of Action
Mode of Action
Nitro compounds, such as Methyl 4-acetyl-3-nitrobenzoate, are known to be a significant class of nitrogen derivatives . The nitro group (−NO2) is a hybrid of two equivalent resonance structures, which results in a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character influences the compound’s interaction with its targets and the resulting changes .
Biochemical Pathways
Nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . These reactions suggest that this compound could potentially affect various biochemical pathways, leading to downstream effects.
Pharmacokinetics
It is also an inhibitor of CYP1A2 . The compound’s lipophilicity (Log Po/w) ranges from 0.57 to 1.58, depending on the calculation method . These properties could impact the bioavailability of the compound.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight . Additionally, the water solubility of nitro compounds like this compound is low , which could influence its distribution and action in aqueous environments.
Safety and Hazards
“Methyl 4-acetyl-3-nitrobenzoate” should be handled with care. It is advised to use personal protective equipment, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .
Relevant Papers There are several relevant papers related to “this compound”. For instance, a paper titled “An efficient and green process for the synthesis of 5-methyl-2 …” discusses the synthesis of similar compounds . Another paper titled “Methyl 4-methyl-3-nitrobenzoate 7356-11-8 - MilliporeSigma” provides additional information about the compound .
Properties
IUPAC Name |
methyl 4-acetyl-3-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO5/c1-6(12)8-4-3-7(10(13)16-2)5-9(8)11(14)15/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLGQQWVBIMMEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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